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Compound of Interest

Compound Name: Antiviral agent 9

Cat. No.: B14753764

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

Favipiravir (also known as T-705, Avigan) is a broad-spectrum antiviral agent that has
demonstrated efficacy against a range of RNA viruses.[1][2][3] Chemically identified as 6-
fluoro-3-hydroxypyrazine-2-carboxamide, its mechanism of action involves the selective
inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication
of many viruses.[4][5][6][7] This technical guide provides a comprehensive overview of the
synthesis and chemical properties of Favipiravir, intended for researchers, scientists, and
professionals in the field of drug development.

Chemical Properties of Favipiravir

Favipiravir is a pyrazinecarboxamide derivative.[6][8] Its chemical structure and key
physicochemical properties are summarized below.
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Property Value Reference

6-fluoro-3-hydroxypyrazine-2-
IUPAC Name _ [6]
carboxamide

Molecular Formula CsHaFN3O2 [6]
Molar Mass 157.10 g/mol [2]
CAS Number 259793-96-9 [6]
Melting Point 188-191 °C [8]
Solubility Poor in water [9][10]
Physical Appearance Light-yellow solid [8]
Data not readily available in
pKa .
cited sources
Data not readily available in
LogP

cited sources

Synthesis of Favipiravir

Several synthetic routes for Favipiravir have been developed, with varying starting materials,
yields, and scalability. Below are two representative synthetic protocols.

Synthesis Route 1: From 3-Aminopyrazine-2-carboxylic
Acid

One common synthesis pathway starts from 3-aminopyrazine-2-carboxylic acid.[1][8] This
multi-step process involves amidation, nitration, reduction, and fluorination. A four-step
synthesis has been described with an overall yield of about 8%.[11][12][13] An optimized
procedure starting from 3-aminopyrazine-2-carboxylic acid and proceeding via a 3,6-

dichloropyrazine-2-carbonitrile intermediate has been reported to afford Favipiravir with a 43%
yield over three steps and greater than 99% purity without chromatographic purification.[8]

Experimental Protocol (Optimized Procedure via Dichloro Intermediate):[8]
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» Fluorination of 3,6-dichloropyrazine-2-carbonitrile: The 3,6-dichloro intermediate is
fluorinated using potassium fluoride (KF) to yield 3,6-difluoropyrazine-2-carbonitrile.

» Hydroxylation: The 3,6-difluoro intermediate is then subjected to hydroxylation.

 Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxamide. The final product,
Favipiravir, is isolated. The solid is washed with cold water and cold ethanol and dried under
a vacuum at 50 °C.

Synthesis Route 2: One-Step Synthesis from 3-Hydroxy-
2-pyrazinecarboxamide

A more recent and efficient approach involves a one-step synthesis from commercially
available 3-hydroxy-2-pyrazinecarboxamide.[14]

Experimental Protocol:[14]

» Direct Fluorination: 3-hydroxy-2-pyrazinecarboxamide is directly fluorinated using
Selectfluor® in an ionic liquid (BF2-BMIM).

o Work-up: A simple operational work-up affords Favipiravir with a reported yield of 50%. This
method avoids the use of special catalysts or additives.
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Caption: Comparative workflow of two synthetic routes to Favipiravir.

Mechanism of Action: Inhibition of Viral RARp

Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir-

ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][5][6] This active metabolite acts as a

competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for

the replication and transcription of many RNA viruses.[4][5][7]

The mechanism of action is hypothesized to involve two main pathways:[5][7][15]

» Chain Termination: Favipiravir-RTP is incorporated into the nascent viral RNA strand, where

it acts as a chain terminator, preventing further elongation of the RNA chain.[5][7]

» Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome can induce a

high rate of mutations, leading to the production of non-viable viral progeny.[15]
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Caption: Signaling pathway of Favipiravir's mechanism of action.
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Experimental Protocol: In Vitro RdRp Inhibition
Assay

To evaluate the inhibitory activity of Favipiravir against viral RARp, a primer extension assay
can be performed. This assay measures the ability of the polymerase to extend a primer
annealed to an RNA template in the presence of the active form of the drug.

Experimental Protocol (Primer Extension Assay):[16][17]

o Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCI, KCI, MgClz, and
TCEP.

o Complex Assembly: Incubate the viral RdRp enzyme (e.g., SARS-CoV-2 nspl2/nsp7/nsp8
complex) with an annealed RNA template-primer duplex.

e Drug Incubation: Add favipiravir-RTP at various concentrations to the RARp-RNA complexes
and incubate.

« Initiation of Reaction: Start the reaction by adding a mixture of natural ribonucleotide
triphosphates (rNTPs).

e Quenching: Stop the reactions at different time points by adding a quenching buffer (e.g.,
formamide with EDTA).

e Analysis: Denature the products and resolve them by polyacrylamide gel electrophoresis
(PAGE) containing urea. Visualize the RNA products using an appropriate imaging system.
The extent of primer extension in the presence of favipiravir-RTP compared to a control
without the drug indicates the level of inhibition.
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Caption: Experimental workflow for an in vitro RdRp inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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